9-ethoxyacridine

Antimicrobial Drug Discovery Microbiology

Researchers sourcing acridine scaffolds for SAR studies often face batch-to-batch variability that skews MIC benchmarking. 9-Ethoxyacridine (CAS 73302-63-3) provides a quantitatively defined reference point with documented MIC values of 6.2 µg/mL against B. cereus and 9.7 µg/mL against S. enterica, enabling direct fold-improvement calculations when new derivatives are synthesized. Its ethoxy substituent at the 9-position dictates a distinct tautomeric equilibrium compared to 9-aminoacridine, making it a non-interchangeable chemical tool for probing DNA intercalation and hypoxia-selective cytotoxicity mechanisms. For procurement managers: custom synthesis is available for bulk orders, with standard pack sizes of 10 mg, 50 mg, and 100 mg maintained in stock.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B5330366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethoxyacridine
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOC1=C2C=CC=CC2=NC3=CC=CC=C31
InChIInChI=1S/C15H13NO/c1-2-17-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
InChIKeyIETBVHNTSXTIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethoxyacridine: Core Scaffold for Research & Procurement


9-Ethoxyacridine (CAS: 73302-63-3) is a heterocyclic aromatic compound based on the tricyclic acridine scaffold, featuring an ethoxy substituent at the 9-position [1]. This molecular framework is a foundational building block for numerous biologically active derivatives. The substitution of the 9-position with an ethoxy group confers specific physicochemical properties that dictate its behavior in key applications. The compound is characterized by a molecular formula of C15H13NO, a molecular weight of 223.27 g/mol, and a calculated LogP of 3.7867, which reflects its lipophilic nature [1]. As a core member of the acridine family, 9-ethoxyacridine is a critical intermediate and a subject of investigation for its intrinsic ability to interact with nucleic acids through intercalation, a property that underpins its potential as an antibacterial and antitumor agent .

DNA Intercalation Probe Framework for nucleic acid interaction studies
Lipophilic Scaffold Supports membrane permeability and distribution research
Antimicrobial Screening Baseline activity context for bacterial strain studies
Synthetic Intermediate Building block for novel acridine-based derivatives

9-Ethoxyacridine: Not an Interchangeable Acridine


While the acridine family shares a common tricyclic core, substitution patterns at the 9-position are a critical determinant of biological activity, physicochemical properties, and synthetic utility. The specific ethoxy group on 9-ethoxyacridine directly influences its lipophilicity, DNA-binding affinity, and tautomeric state compared to analogs like 9-aminoacridine, which primarily exists as an amino tautomer and exhibits distinct mutagenic and cytotoxic profiles [1]. These differences are not merely incremental; they can lead to fundamentally different mechanisms of action. For instance, the nature of the 9-substituent dictates the equilibrium between aminoacridine and iminoacridan tautomers, a factor proven to control the hypoxia-selective cytotoxicity in related nitroacridine analogs [1]. Therefore, assuming functional equivalence among 9-substituted acridines without direct comparative data risks compromising experimental reproducibility, altering assay outcomes, and misdirecting procurement for specific research or industrial applications.

Risk Factor
9-Ethoxyacridine
9-Aminoacridine (Substitute)
Tautomeric State & DNA Lesion Profile
Influences equilibrium; impacts cytotoxic lesion nature
Amino tautomer only; distinctly different DNA damage signature
Lipophilicity & Cellular Uptake
Ethoxy group contributes to specific LogP ~3.8 profile
Amino group alters polarity and membrane transport context
Mutagenic Spectrum
Expected to modulate class-associated frameshift activity
Confirmed classical frameshift mutagen; different substitution effect

9-Ethoxyacridine: Evidence-Based Comparisons


Antibacterial Activity: MIC Comparison

In direct in vitro assays, 9-ethoxyacridine exhibits varying antibacterial potency against different bacterial strains. It demonstrates a Minimum Inhibitory Concentration (MIC) of 6.2 µg/mL against B. cereus and a higher MIC of 9.7 µg/mL against S. enterica . This provides a baseline for its activity profile. While not a direct head-to-head with a comparator in the same study, this data serves as a crucial benchmark for comparing its efficacy against other acridine derivatives or known antibacterials evaluated under similar conditions .

Antibacterial Activity
Reported MIC
MIC: 6.2 µg/mL against B. cereus
MIC: 9.7 µg/mL against S. enterica
Supports antimicrobial screening context
Broth microdilution baseline; cross-study comparable
Antimicrobial Drug Discovery Microbiology

DNA Intercalation & Tautomerism vs. 9-Aminoacridine

As an acridine derivative, 9-ethoxyacridine is expected to function as a DNA intercalator, a property shared across the class [1]. The critical differentiator lies in the downstream biological consequences dictated by the specific 9-substituent. Studies on related nitroacridine analogs demonstrate that 9-amino derivatives, which exist solely as the aminoacridine tautomer, form significantly less lethal DNA lesions than 9-alkylamino derivatives, which adopt the iminoacridan conformation [2]. The ethoxy group on 9-ethoxyacridine will influence its tautomeric equilibrium, thereby impacting its mutagenic and cytotoxic potential relative to a direct comparator like 9-aminoacridine [1].

DNA Intercalation & Tautomerism
Class-level inference
9-Ethoxy: Expected tautomeric equilibrium shift
9-Amino: Aminoacridine tautomer only
9-substituent dictates tautomer-dependent lesion profile
Modeled on nitracrine analog hypoxia data; specific lesion context requires review
DNA Intercalation Mutagenesis Cancer Research

Mutagenicity vs. Simple Acridines

Simple acridines, such as the 9-aminoacridine reference, are well-documented as frameshift mutagens in bacterial and bacteriophage assays due to their DNA intercalation ability [1]. While specific mutagenicity data for 9-ethoxyacridine are not provided in the same source, its status as a substituted acridine places it within this class. The 9-ethoxy group is likely to alter the compound's mutagenic potency or spectrum compared to unsubstituted or amino-substituted acridines, as even minor structural changes in intercalators can significantly impact their interaction with DNA and subsequent mutagenic outcomes [1].

Mutagenicity Potential
Data to verify
Expected frameshift mutagen (acridine class property)
Review mutagenic spectrum vs. 9-aminoacridine
Specific 9-ethoxy data not available; class-level inference only
Genetic Toxicology Frameshift Mutagenesis Safety Assessment

9-Ethoxyacridine: Research & Industrial Applications


Antibacterial Lead Scaffold Development

Based on its demonstrated MIC values of 6.2 µg/mL against B. cereus and 9.7 µg/mL against S. enterica , 9-ethoxyacridine serves as a quantitatively defined starting scaffold for medicinal chemists. It is procured for structure-activity relationship (SAR) studies aimed at optimizing the core to enhance potency and broaden the antibacterial spectrum. The specific MIC data allows for the direct calculation of fold-improvements in potency when new derivatives are synthesized and tested, making it a valuable reference point in antimicrobial drug discovery programs.

DNA Damage & Mutagenesis Mechanisms

For genetic toxicology and cancer biology research, 9-ethoxyacridine is a distinct chemical tool for probing the relationship between DNA intercalation, tautomeric state, and the resulting biological damage. As established, the nature of the 9-substituent is a critical determinant of the cytotoxic lesion formed, differentiating it from compounds like 9-aminoacridine [1][2]. Procuring this specific compound allows researchers to investigate a different region of the structure-toxicity landscape compared to more commonly studied acridines, providing new insights into the mechanisms of frameshift mutagenesis and hypoxia-selective cytotoxicity.

Synthetic Intermediate for Acridine Derivatives

9-Ethoxyacridine is a key building block in the synthesis of more complex acridine-based molecules. Its well-defined physicochemical properties (LogP = 3.7867, MW = 223.27 g/mol) [3] are essential for planning synthetic routes, predicting solubility, and optimizing reaction conditions. It is procured as a high-purity intermediate for the construction of novel triazolyl-acridine compounds [4], nitroacridine analogs, and other functionalized acridines with potential applications as therapeutic agents or molecular probes.

Physicochemical Profiling & Computational Modeling

The established molecular descriptors for 9-ethoxyacridine, including its molecular weight of 223.27 g/mol and calculated LogP of 3.7867 [3], provide a validated dataset for computational chemists. It is used to calibrate in silico models for predicting the lipophilicity, membrane permeability, and overall drug-likeness of novel acridine derivatives. This application is critical for early-stage drug design, where accurate physicochemical predictions guide the selection of lead compounds for further development.

Application
Selection Property
Validation Focus
Antibacterial Lead Development
MIC baseline in reference strains
SAR potency optimization against screening panels
DNA Damage & Mutagenesis Research
9-substituent tautomeric control
Lesion profile comparison vs. 9-aminoacridine
Synthetic Intermediate
Physicochemical profile for reaction planning
Purity and reaction compatibility
Computational Modeling
Reported molecular descriptors
In silico model calibration for acridine derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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